molecular formula C15H19N3O2 B2430769 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 313378-65-3

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2430769
CAS No.: 313378-65-3
M. Wt: 273.336
InChI Key: IEONJBTWKMZZJK-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of sodium and calcium ions, which are essential for the transmission of nerve impulses. Additionally, the compound also influences the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA .

Biochemical Pathways

The inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter affect the neuronal excitability and neurotransmission . These changes can lead to a decrease in neuronal activity, which may explain the compound’s potential anticonvulsant and antinociceptive effects .

Pharmacokinetics

The compound’s efficacy in animal models of epilepsy suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and neurotransmission due to the inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter . These effects may result in the compound’s potential anticonvulsant and antinociceptive activities .

Preparation Methods

The synthesis of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like phenylpiperazine and suitable catalysts.

    Optimization of Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential to modulate multiple biological pathways, making it a versatile compound for research and development.

Properties

IUPAC Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEONJBTWKMZZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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